molecular formula C14H14N4O B2976311 4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-52-8

4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No. B2976311
CAS RN: 1105196-52-8
M. Wt: 254.293
InChI Key: XELFGRJAZKMVIN-UHFFFAOYSA-N
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Description

4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, commonly known as IPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antimicrobial and Antitumor Applications

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives, synthesized from precursors similar to 4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, have demonstrated promising antimicrobial activities against both gram-positive and gram-negative bacteria. Furthermore, these compounds have shown cytotoxic effects in vitro against various cancer cell lines, including breast adenocarcinoma, hepatocellular carcinoma, and colon carcinoma, indicating potential for antitumor applications (Hassaneen et al., 2019).

Antibacterial and Antifungal Activities

Newly synthesized pyrazolo[3,4-d]pyridazin derivatives have been evaluated for their antibacterial and antifungal activities, displaying high efficacy against a range of gram-negative, gram-positive bacteria, and fungi. These findings suggest their potential use as broad-spectrum antimicrobial agents (Akbas & Berber, 2005).

Discovery and Synthesis for Medicinal Applications

The discovery and synthesis of novel pyrazoles, including structures related to 4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, have been directed towards identifying new drugs. These efforts have included in silico, in vitro, and cytotoxicity validations to assess their medicinal potential, particularly focusing on antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Vasodilator Agents

Pyrazolo[3,4-d]pyridazinones and analogues have been explored for their potential use as peripheral vasodilators, with evaluations as inhibitors of phosphodiesterase 5 (PDE5) extracted from human platelets. This research suggests their utility in treating conditions that benefit from vasodilation, further highlighting the versatility of this chemical class (Piaz et al., 2002).

Textile Dyes

Certain pyrazolo[3,4-d]pyridazin derivatives have been applied to polyester fibers as disperse dyes, demonstrating the chemical's utility beyond biomedical applications. These derivatives showed a range of hues and possess desirable fastness properties, indicating their potential in textile dyeing processes (Deeb, El-Hossami, & Abdelgawad, 2014).

properties

IUPAC Name

1-phenyl-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-9(2)12-11-8-15-18(10-6-4-3-5-7-10)13(11)14(19)17-16-12/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELFGRJAZKMVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)C2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

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